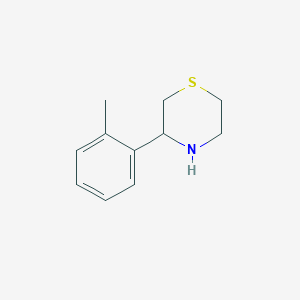

3-(o-Tolyl)thiomorpholine

Description

Properties

IUPAC Name |

3-(2-methylphenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPKFMZGCLDYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CSCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)thiomorpholine typically involves the reaction of thiomorpholine with o-tolyl halides under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate thiomorpholine, followed by the addition of o-tolyl chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of phase-transfer catalysts can facilitate the reaction between thiomorpholine and o-tolyl halides in a biphasic system.

Chemical Reactions Analysis

Types of Reactions: 3-(o-Tolyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogenating agents, such as sulfuric acid or bromine.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(o-Tolyl)thiomorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Structural Feature |

|---|---|---|---|---|

| 3-(o-Tolyl)thiomorpholine | C₁₁H₁₅NS (inferred) | ~193.3 | o-Tolyl (2-methylphenyl) | Thiomorpholine core with aromatic substitution |

| 3-(3-Chlorophenyl)thiomorpholine | C₁₀H₁₂ClNS | 213.73 | 3-Chlorophenyl | Chlorine enhances electrophilicity |

| 3-(3-Methoxyphenyl)thiomorpholine | C₁₁H₁₅NOS | 209.31 | 3-Methoxyphenyl | Methoxy group improves solubility |

| Morpholine | C₄H₉NO | 87.12 | None | Oxygen instead of sulfur |

| 4-(4-Nitrophenyl)thiomorpholine | C₁₀H₁₂N₂O₂S | 224.28 | 4-Nitrophenyl | Nitro group increases reactivity |

- Key Observations :

- The o-tolyl group in this compound introduces steric hindrance and lipophilicity, which may influence binding to hydrophobic enzyme pockets .

- Chlorine and nitro substituents (e.g., in 3-(3-Chlorophenyl)- and 4-(4-Nitrophenyl)thiomorpholine) enhance electrophilicity, aiding interactions with biological targets like DNA gyrase .

- Methoxy groups improve water solubility but may reduce membrane permeability compared to halogenated analogs .

Antimicrobial Activity

- 1,4-Disubstituted 1,2,3-triazole-thiomorpholine hybrids exhibited broad-spectrum antimicrobial effects, with MIC values ranging from 4–32 µg/mL against bacterial and fungal pathogens .

- Morpholine Analogs :

Enzyme Inhibition

- Urease and Acetylcholinesterase: Thiomorpholine Schiff bases (e.g., compound 7c) showed potent urease inhibition (IC₅₀ = 1.2 µM), comparable to the standard drug thiourea .

- Lipid Peroxidation and Lipoxygenase :

- Thiomorpholine-cinnamic acid hybrids reduced lipid peroxidation by 60–75% and exhibited anti-inflammatory effects in vivo, similar to simvastatin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(o-Tolyl)thiomorpholine?

- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, bridged thiomorpholine derivatives can be prepared via nucleophilic substitution or [3+2] cycloadditions using cost-effective precursors like thioamides or thioureas. Key steps include introducing the o-tolyl group through Suzuki-Miyaura coupling or direct alkylation of the thiomorpholine core. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid sulfur oxidation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tight-fitting safety goggles. Use respiratory protection (e.g., NIOSH-approved respirators) if ventilation is insufficient .

- Engineering Controls : Work in a fume hood with local exhaust ventilation. Ensure grounding to prevent electrostatic discharge due to flammability risks (H227 classification) .

- Emergency Protocols : In case of skin contact, immediately wash with soap and water for ≥15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per industrial standards) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity; thiomorpholine’s sulfur atom causes deshielding of adjacent protons (δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₄NS requires [M+H]⁺ = 192.0851) .

Advanced Research Questions

Q. How do structural modifications at the thiomorpholine ring affect the compound’s physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substitutions like trifluoromethyl (CF₃) increase lipophilicity (logP) but reduce solubility. For example, 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride shows logP = 2.7 vs. 1.9 for the parent compound .

- Ring Strain : Bridged bicyclic thiomorpholines (e.g., 3-thia-6-azabicyclo[3.1.1]heptane) exhibit enhanced conformational rigidity, improving target binding in medicinal chemistry applications .

- Sulfur Oxidation : Thiomorpholine 1,1-dioxide derivatives display altered polarity and hydrogen-bonding capacity, impacting pharmacokinetics .

Q. What strategies can resolve contradictions in biological activity data for thiomorpholine derivatives?

- Methodological Answer :

- Dose-Response Reassessment : Validate EC₅₀ values across multiple cell lines to rule out assay-specific artifacts. For instance, discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5–50 µM) may stem from variations in ATP levels or cell viability protocols .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or sulfated forms) that may contribute to off-target effects .

- Species-Specific Differences : Compare rodent vs. human hepatocyte metabolism to explain divergent in vivo toxicity profiles .

Q. How can computational methods aid in the design of novel this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on optimizing hydrogen bonds with catalytic residues (e.g., ATP-binding pockets) .

- QSAR Modeling : Develop predictive models using descriptors like molar refractivity and topological polar surface area (TPSA). For example, TPSA < 60 Ų correlates with blood-brain barrier penetration .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the para position of the o-tolyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.